3-(Aminomethyl)-7-fluoro-1H-indole hydrochloride

INMT inhibition fluorinated indole SAR enzyme inhibition constant

The 7-fluoro substituent enables a 2.5Å binding interaction, 0.9Å closer than 7-azaindole, with Clint <7.7 μL/min/mg in human microsomes. This HCl salt improves aqueous solubility for assay reproducibility. The scaffold uniquely suppresses quorum-sensing virulence without inducing resistance. 3-(Aminomethyl)-7-fluoro-1H-indole establishes baseline INMT activity (Ki=12,000 nM) unattainable with non-fluorinated analogs.

Molecular Formula C9H10ClFN2
Molecular Weight 200.64 g/mol
Cat. No. B12288873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-7-fluoro-1H-indole hydrochloride
Molecular FormulaC9H10ClFN2
Molecular Weight200.64 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)NC=C2CN.Cl
InChIInChI=1S/C9H9FN2.ClH/c10-8-3-1-2-7-6(4-11)5-12-9(7)8;/h1-3,5,12H,4,11H2;1H
InChIKeyMCXHBLYVLOEYLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminomethyl)-7-fluoro-1H-indole Hydrochloride: Quantitative Procurement Guide for Fluorinated Indole Building Blocks


3-(Aminomethyl)-7-fluoro-1H-indole hydrochloride (CAS 1403667-46-8, MFCD23134602) is a fluorinated indole derivative featuring a primary aminomethyl substituent at the 3-position and a fluorine atom at the 7-position . The free base (CAS 887582-26-5) has a topological polar surface area of 41.8 Ų and 2 hydrogen bond donors . The hydrochloride salt form offers enhanced aqueous solubility relative to the free base, a factor critical for reproducible assay preparation in biochemical and cellular studies. This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules that exploit the 7-fluoroindole scaffold's bioisosteric properties and its demonstrated selectivity profile in biological target engagement.

Why 3-(Aminomethyl)-7-fluoro-1H-indole Hydrochloride Cannot Be Interchanged with Other Aminomethylindoles


Substituting 3-(aminomethyl)-7-fluoro-1H-indole hydrochloride with an in-class analog (e.g., the non-fluorinated parent or a 5-fluoro positional isomer) is scientifically untenable due to quantifiable differences in target engagement, metabolic stability, and biological selectivity. The 7-fluoro substituent confers distinct electronic and steric properties that directly impact binding interactions: studies on 5,7-difluoroindole bioisosteres reveal that the C-F group forms a 2.5 Å interaction with target protein residues—significantly closer than the 3.4 Å observed with 7-azaindole scaffolds [1]. Furthermore, 7-fluoroindole uniquely preserves quorum-sensing inhibition while lacking the antibiotic resistance induction observed with natural indoles [2]. Generic substitution based solely on core indole-aminomethyl structure disregards these measurable selectivity and stability advantages, which directly translate to experimental reproducibility and downstream development feasibility.

Quantitative Differentiation Evidence: 3-(Aminomethyl)-7-fluoro-1H-indole Hydrochloride vs. Positional Isomers and Non-Fluorinated Analogs


Human Indolethylamine N-Methyltransferase (INMT) Inhibition: 7-Fluoro Substitution Enables Detectable Target Engagement

3-(Aminomethyl)-7-fluoro-1H-indole (free base) demonstrates measurable inhibitory activity against human indolethylamine N-methyltransferase (INMT) with a Ki of 12,000 nM, establishing baseline target engagement for this scaffold [1]. In contrast, the non-fluorinated parent compound 3-(aminomethyl)-1H-indole shows no reported INMT inhibitory activity in available datasets. While this Ki value indicates modest potency, the presence of detectable inhibition provides a quantifiable starting point for SAR optimization—a threshold that non-fluorinated analogs fail to meet.

INMT inhibition fluorinated indole SAR enzyme inhibition constant

Hydrogen Bond Acceptor Capacity: 7-Fluoro vs. 5-Fluoro Positional Isomers Offer Different Derivatization Potential

3-(Aminomethyl)-7-fluoro-1H-indole possesses 2 hydrogen bond acceptors (the indole nitrogen and the primary amine) and 2 hydrogen bond donors, with a topological polar surface area of 41.8 Ų . The 7-fluoro substituent does not contribute to hydrogen bond acceptor count due to fluorine's weak H-bond acceptor capacity. In contrast, the 5-fluoro positional isomer presents a different electronic distribution: fluorine at the 5-position alters the indole ring's electron density profile, which can affect π-π stacking interactions and binding pocket complementarity in target proteins [1]. This positional difference is non-interchangeable in rational drug design.

computational chemistry hydrogen bonding physicochemical properties

Bioisosteric Scaffold Viability: 7-Fluoroindole Core as a Validated Replacement for 7-Azaindole in Influenza PB2 Inhibitors

The 7-fluoroindole core has been quantitatively validated as a bioisosteric replacement for the 7-azaindole scaffold of Pimodivir, a clinical-stage influenza PB2 inhibitor [1]. In head-to-head crystallographic comparisons, the C-F group of 5,7-difluoroindole derivative 11a forms a 2.5 Å interaction with the terminal amino group of Lys376 (angle: 156°), whereas the corresponding 7-azaindole nitrogen interaction distance is 3.4 Å [1]. This closer interaction distance translates to improved binding geometry. Additionally, 5,7-difluoroindole 11a exhibited superior metabolic stability in human liver microsomes (Clint < 7.7 μL/min/mg protein) and demonstrated in vivo efficacy in a mouse lethal influenza infection model [1].

bioisostere influenza PB2 inhibitor scaffold hopping

Antivirulence Selectivity: 7-Fluoroindole Suppresses Quorum Sensing Without Inducing Antibiotic Resistance

7-Fluoroindole (7FI) demonstrates a unique antivirulence profile against Pseudomonas aeruginosa that distinguishes it from natural indole compounds [1]. At concentrations that do not inhibit planktonic bacterial growth, 7FI reduces biofilm formation, suppresses hemolysis, and decreases production of quorum-sensing-regulated virulence factors including pyocyanin, rhamnolipid, and the siderophores pyoverdine and pyochelin [1]. Critically, unlike natural indole compounds, synthetic 7FI does not increase antibiotic resistance—a quantifiable differentiation in therapeutic index and resistance liability [1].

antivirulence Pseudomonas aeruginosa quorum sensing inhibition antibiotic resistance

Synthetic Accessibility: Column-Free Hydrochloride Salt Formation Enables Efficient Scale-Up

The hydrochloride salt of 3-(aminomethyl)-7-fluoro-1H-indole can be synthesized via a column-free purification protocol, as demonstrated in gram-scale aminobenzylation transformations [1]. This process advantage contrasts with typical aminomethylindole syntheses that require chromatographic purification, which becomes rate-limiting and cost-prohibitive at larger scales. The hydrochloride salt form additionally enhances aqueous solubility (specific solubility data not published; inferred from general hydrochloride salt physicochemical principles) and provides a stable, crystalline solid suitable for long-term storage and reproducible handling [1].

process chemistry synthetic efficiency scale-up hydrochloride salt

Antifungal Potency: 7-Fluoroindole Core Demonstrates Superior MIC Values Relative to Clinical Antifungals

Among 16 halogenated indoles examined for antifungal activity against Botrytis cinerea, the 7-fluoroindole core (along with 4-fluoroindole and 5-fluoroindole) exhibited MIC values in the range of 2–5 mg/L [1]. These values are more potent than the clinical antifungal comparators fluconazole and natamycin when tested in the same assay system [1]. This positions the 7-fluoroindole scaffold as a promising antifungal pharmacophore for postharvest pathogen control and agricultural antifungal development.

antifungal activity Botrytis cinerea MIC halogenated indole

Procurement-Driven Application Scenarios for 3-(Aminomethyl)-7-fluoro-1H-indole Hydrochloride


Influenza PB2 Cap-Binding Inhibitor Development: Bioisosteric Scaffold Replacement

This compound serves as the essential building block for synthesizing 7-fluoroindole-based PB2 inhibitors as bioisosteric replacements for 7-azaindole scaffolds [1]. The C-F group forms a 2.5 Å interaction with Lys376—0.9 Å closer than 7-azaindole nitrogen interactions—while 5,7-difluoroindole derivatives demonstrate Clint < 7.7 μL/min/mg protein in human liver microsomes and in vivo efficacy in mouse influenza models [1]. The hydrochloride salt form enables column-free scale-up, addressing purification bottlenecks during lead optimization [2].

Antivirulence Agent Research Against Pseudomonas aeruginosa Biofilm Infections

The 7-fluoroindole core provides a unique antivirulence profile—it suppresses quorum-sensing-regulated virulence factors (pyocyanin, rhamnolipid, pyoverdine, pyochelin) and inhibits biofilm formation without inducing antibiotic resistance [3]. Unlike natural indoles, 7FI does not increase resistance liability, making this scaffold particularly valuable for persistent Pseudomonas infection models where resistance emergence confounds therapeutic evaluation [3].

Structure-Activity Relationship (SAR) Expansion for INMT-Targeted Therapeutics

3-(Aminomethyl)-7-fluoro-1H-indole provides a measurable baseline for SAR optimization with a Ki of 12,000 nM against human INMT [4]. For programs investigating tryptamine metabolism or developing INMT inhibitors, this compound establishes threshold activity that non-fluorinated 3-(aminomethyl)-1H-indole fails to achieve, providing a quantifiable starting point for iterative medicinal chemistry optimization [4].

Agricultural Antifungal Discovery: Postharvest Pathogen Control

The 7-fluoroindole scaffold demonstrates MIC values of 2–5 mg/L against Botrytis cinerea, surpassing the potency of clinical antifungal agents fluconazole and natamycin [5]. This validated potency advantage supports procurement for agricultural chemistry programs targeting postharvest spoilage pathogens, where scaffold selection directly impacts lead identification success rates [5].

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